3-Bromo-4-isopropoxy-5-methoxybenzonitrile

medicinal chemistry drug design ADME

Common pain point: SAR campaigns stall when generic benzonitrile analogs fail to provide a clear structure-activity readout. Solution: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile delivers a predictable ~0.7 log unit lipophilicity elevation vs non-brominated/non-isopropoxy analogs without adding H-bond donors. - 98% purity ensures reproducible cross-coupling yields and binding thermodynamics. - Fragment-like physicochemical profile (MW 270 Da, tPSA 42.3 Ų, 3 rotatable bonds) ideal for fragment-based screening and probe synthesis. - C3 Br permits late-stage diversification; nitrile serves as metabolic stability probe and H-bond acceptor. - Warning (GHS07) classification enables routine lab handling during multi-step synthesis.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 515848-62-1
Cat. No. B181807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-isopropoxy-5-methoxybenzonitrile
CAS515848-62-1
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1Br)C#N)OC
InChIInChI=1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
InChIKeyDNCFZWKSHFLLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-isopropoxy-5-methoxybenzonitrile Overview


3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a trisubstituted aromatic nitrile incorporating bromo, isopropoxy, and methoxy functionalities on a benzonitrile core. Classified as a research chemical building block, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₁₁H₁₂BrNO₂ with a molecular weight of 270.12 g/mol and a PubChem compound identifier of CID 735529 [1]. The compound is commercially available through major suppliers such as Sigma-Aldrich (AldrichCPR collection), Thermo Scientific Alfa Aesar, and Fluorochem, typically at purities of 95–98% .

Analog Substitution Limitations


Although benzonitrile derivatives with similar substituent patterns may appear interchangeable, subtle differences in the number and type of substituents produce quantifiable shifts in lipophilicity, polar surface area, and conformational flexibility that directly impact binding thermodynamics, ADME properties, and synthetic versatility. The specific combination of a bromine atom at position 3 for cross-coupling reactivity, an isopropoxy group at position 4 for steric and electronic tuning, and a methoxy group at position 5 for hydrogen-bonding modulation is not replicated by any single commercially available analog [1]. These physicochemical distinctions, detailed in the quantitative evidence below, preclude generic substitution in SAR campaigns, fragment-based screening, and multi-step synthetic routes.

Quantitative Differentiation Evidence


Lipophilicity Comparison

The target compound exhibits a computed XLogP3 value of 3.1 [1]. In contrast, the non-brominated analog 4-isopropoxy-3-methoxybenzonitrile has a reported logP of 2.383 [2], while the non-isopropoxy analog 3-bromo-4-methoxybenzonitrile has an XLogP3 of 2.3 [3]. The combined presence of bromine and isopropoxy groups results in an approximately 0.7–0.8 log unit increase in lipophilicity relative to these nearest comparators.

medicinal chemistry drug design ADME

Polar Surface Area Comparison

The target compound has a computed topological polar surface area (tPSA) of 42.3 Ų [1]. By comparison, 3-bromo-4-methoxybenzonitrile, which lacks the isopropoxy substituent, has a reported tPSA of 30.82 Ų [2]. The isopropoxy group thus contributes an additional ~11.5 Ų to the polar surface area.

drug design ADME physicochemical property

Rotatable Bond Count Comparison

The target compound contains 3 rotatable bonds, as computed by Cactvs [1]. In contrast, 3-bromo-4-methoxybenzonitrile possesses only 2 rotatable bonds [2]. The additional rotatable bond arises from the isopropoxy group and increases the conformational degrees of freedom.

medicinal chemistry conformational analysis drug design

GHS Hazard Profile Comparison

According to ECHA C&L notifications aggregated in PubChem, 3-bromo-4-isopropoxy-5-methoxybenzonitrile carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), plus skin and eye irritation warnings [1]. In contrast, the regioisomeric analog 3-bromo-5-methoxybenzonitrile is classified with H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) , representing a higher acute toxicity category.

lab safety chemical procurement risk assessment

Purity and Quality Assurance

Thermo Scientific Alfa Aesar lists this compound at 98% purity with lot-specific certificate of analysis available . Many competing benzonitrile analogs offered through screening collections are supplied at a default 95% purity without guaranteed analytical documentation . This 3-percentage-point absolute purity difference can significantly reduce the risk of bioassay artifacts caused by trace impurities.

procurement chemical purity reproducibility

Application Scenarios


Lead Optimization: LogP Tuning

When a lead series requires a nuanced increase in lipophilicity without introducing a new hydrogen-bond donor or acceptor, 3-bromo-4-isopropoxy-5-methoxybenzonitrile provides a predictable ~0.7 log unit elevation relative to non-brominated or non-isopropoxy analogs [1]. This makes it a valuable comparator scaffold for SAR studies where the goal is to isolate the contribution of bromine-mediated hydrophobic contacts while maintaining a nitrile group for metabolic stability assessment.

Cross-Coupling Benchmark Substrate

The aryl bromide at position 3, electronically modulated by electron-donating isopropoxy and methoxy groups at positions 4 and 5, offers a well-defined substrate for developing and comparing palladium-catalyzed cross-coupling protocols. Its 98% purity specification ensures that observed reaction yields are not confounded by starting-material impurities, supporting reproducible methodology reporting .

Fragment-Based Drug Discovery

With a molecular weight of 270 Da, 3 rotatable bonds, and a tPSA of 42.3 Ų, this compound fits within fragment-like physicochemical space. The bromine atom provides anomalous scattering for X-ray crystallography, while the nitrile group serves as a hydrogen-bond acceptor and a spectroscopic probe. Its differentiation in lipophilicity and tPSA from close analogs allows for systematic exploration of fragment binding thermodynamics .

Chemical Biology Tool Synthesis

The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine for further conjugation, while the bromine atom permits late-stage diversification via cross-coupling to introduce fluorophores, biotin, or click-chemistry handles. The compound's moderate hazard profile (Warning vs. Danger classification) facilitates routine handling during multi-step probe synthesis [2].

Technical Documentation Hub

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